molecular formula C15H16FNO2 B1497438 N-(3-Fluorobenzyl)-3,5-dimethoxyaniline

N-(3-Fluorobenzyl)-3,5-dimethoxyaniline

Cat. No.: B1497438
M. Wt: 261.29 g/mol
InChI Key: WHDMAQZEWTZPEJ-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-3,5-dimethoxyaniline is a substituted aniline derivative featuring a 3-fluorobenzyl group attached to the nitrogen atom of a 3,5-dimethoxyaniline core. This compound is part of a broader class of 3,5-dimethoxyaniline derivatives, which are frequently modified for applications in medicinal chemistry, diagnostics, and organic synthesis.

Properties

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3,5-dimethoxyaniline

InChI

InChI=1S/C15H16FNO2/c1-18-14-7-13(8-15(9-14)19-2)17-10-11-4-3-5-12(16)6-11/h3-9,17H,10H2,1-2H3

InChI Key

WHDMAQZEWTZPEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CC(=CC=C2)F)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(3-Fluorobenzyl)-3,5-dimethoxyaniline has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethoxy anilines have shown promising results in inhibiting tumor growth by inducing oxidative stress and disrupting mitochondrial function in cancer cells .

Mechanism of Action
The mechanism underlying its anticancer activity may involve the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. A study demonstrated that related compounds effectively delayed tumor growth in vivo by enhancing oxidative stress, suggesting that this compound could operate through similar pathways .

Organic Synthesis

Synthesis of Indole Derivatives
this compound serves as a precursor in the synthesis of various indole derivatives. These derivatives are valuable in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties. For example, a modified Bischler method involving this compound has been utilized to synthesize 3-substituted indoles efficiently .

Reactivity Studies
The compound's reactivity has been explored through various synthetic routes, allowing for the generation of complex molecular architectures. Its ability to participate in electrophilic aromatic substitution reactions makes it a versatile building block for further chemical modifications .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in the development of polymeric materials with enhanced thermal and mechanical properties. The incorporation of such functionalized anilines into polymer matrices can improve their performance in various applications, including coatings and composites.

Data Tables

Application Area Compound Role Key Findings
Medicinal ChemistryAnticancer AgentInduces ROS; delays tumor growth in vivo
Organic SynthesisPrecursor for Indole DerivativesEfficient synthesis via modified Bischler method
Material ScienceEnhancer for Polymer PropertiesImproves thermal/mechanical properties

Case Studies

  • Anticancer Efficacy Study
    • Objective: Evaluate the cytotoxic effects of this compound on pancreatic cancer cells.
    • Method: In vitro assays measuring cell viability and apoptosis.
    • Results: Significant inhibition of cell proliferation was observed at higher concentrations due to increased oxidative stress.
  • Synthesis of Indole Derivatives
    • Objective: Synthesize novel indole derivatives using this compound as a starting material.
    • Method: Modified Bischler synthesis involving electrophilic substitution.
    • Results: High yields of desired indole products were obtained, demonstrating the compound's utility in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs and their properties:

Compound Name Substituent Key Properties/Activities Physical State Reference
N-(3-Fluorobenzyl)-3,5-dimethoxyaniline 3-Fluorobenzyl Not explicitly reported; inferred electronic effects Not specified
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline 4-Fluorobenzyl Positional isomer; differing electronic effects Not specified
N-(Benzyl)-3,5-dimethoxyaniline Benzyl Cytotoxic (IC50 ~µM range in Leishmania models) Oil
N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4) Acridine Antiproliferative (HL60 cells) Solid
HDAOS (Diagnostic reagent) 2-Hydroxy-3-sulfopropyl High water solubility; used in Trinder’s assays Sodium salt
N-(But-3-en-1-yl)-3,5-dimethoxyaniline Butenyl Intermediate in organocatalytic synthesis Pale yellow oil
Key Observations:
  • Biological Activity : Benzyl-substituted analogs (e.g., N-benzyl-3,5-dimethoxyaniline) demonstrate cytotoxicity against Leishmania amastigotes and cancer cells, with bulky substituents enhancing potency . The fluorine atom in the target compound may modulate selectivity or metabolic stability.
  • Diagnostic Applications: HDAOS, a sulfopropyl derivative, exemplifies how hydrophilic substituents enable use in aqueous assays, contrasting with the lipophilic fluorobenzyl group .

Physicochemical Properties

  • Melting Points : Sulfonamide derivatives (e.g., compound 1 in ) exhibit higher melting points (115–122°C) due to hydrogen bonding, whereas alkyl/alkenyl derivatives (e.g., butenyl analog) are oils .
  • Solubility : The fluorobenzyl group’s lipophilicity may reduce aqueous solubility compared to HDAOS, which is designed for water-based assays .

Preparation Methods

Starting Materials and General Synthetic Approach

The synthesis of N-(3-Fluorobenzyl)-3,5-dimethoxyaniline primarily involves:

The reaction typically proceeds via nucleophilic substitution (SN2) where the amine nitrogen attacks the benzyl halide, displacing the halide and forming the N-benzylated product.

Typical Reaction Conditions

  • Solvent: Common solvents include polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM).
  • Base: A mild base such as triethylamine or potassium carbonate is often used to neutralize the hydrogen halide formed.
  • Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures (e.g., 40–80°C) to optimize reaction rates and yields.
  • Time: Reaction times vary from several hours to overnight, depending on conditions.

Representative Synthetic Procedure

A representative synthesis involves the following steps:

Step Description Conditions Notes
1 Dissolution of 3,5-dimethoxyaniline in solvent Room temperature Ensures homogeneity
2 Addition of base (e.g., triethylamine) Room temperature Neutralizes HCl formed
3 Slow addition of 3-fluorobenzyl chloride Controlled rate, stirring Prevents side reactions
4 Stirring the reaction mixture 40–80°C, 6–24 hours Monitored by thin-layer chromatography (TLC)
5 Workup Extraction with organic solvents, washing with water Removes impurities and salts
6 Purification Column chromatography or recrystallization Yields pure product

Optimization Parameters and Yields

  • Base choice: Triethylamine and potassium carbonate are commonly used; triethylamine is preferred for its solubility and ease of removal.
  • Solvent effects: Polar aprotic solvents favor SN2 mechanisms and improve yields.
  • Temperature: Elevated temperatures accelerate the reaction but may increase side products.
  • Reaction monitoring: TLC or HPLC is employed to monitor conversion.

Reported yields for this reaction typically range from 70% to 90% , depending on the optimization of conditions.

Characterization and Confirmation

The product is characterized using:

Data Table: Summary of Key Preparation Parameters

Parameter Typical Value/Range Impact on Synthesis
Starting Materials 3-Fluorobenzyl chloride, 3,5-dimethoxyaniline Key reagents for nucleophilic substitution
Solvent Acetonitrile, DMF, DCM Influences reaction rate and selectivity
Base Triethylamine, K2CO3 Neutralizes acid, promotes nucleophilicity
Temperature 25–80°C Higher temperature increases rate but may cause side reactions
Reaction Time 6–24 hours Ensures complete conversion
Yield 70–90% Dependent on optimization of above parameters
Purification Method Column chromatography, recrystallization Ensures product purity

Research Findings and Notes

  • Microwave-assisted synthesis: Some studies suggest microwave irradiation can enhance reaction rates and yields for similar N-benzylation reactions, though specific data for this compound is limited.
  • Solvent-free conditions: Emerging green chemistry approaches explore solvent-free or minimal solvent conditions to improve sustainability.
  • Side reactions: Over-alkylation or O-alkylation of methoxy groups is minimal under controlled conditions but requires monitoring.
  • Scale-up considerations: Reaction scalability is feasible using standard organic synthesis protocols with attention to heat management and mixing.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodKey StepsBy-ProductsYield Optimization Tips
Alkylation (BASF)3-Fluorobenzyl bromide + K₂CO₃ in DMF2,6-difluoro isomerUse excess aniline; low temps
Amination (EP 460639)NH₃ in methanol under high pressureUnreacted nitrilesCatalyst optimization (e.g., Pd)

[Basic] Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming the substitution pattern. Key signals include:
    • Aromatic protons: Doublets for fluorobenzyl (δ 6.8–7.2 ppm) and methoxy-aniline (δ 6.5–6.7 ppm).
    • Methoxy groups: Singlets at δ 3.7–3.9 ppm .
  • HPLC-MS : Validates molecular weight (calc. 291.32 g/mol) and purity. Use C18 columns with acetonitrile/water gradients.
  • FT-IR : Confirms N-H stretch (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹). Cross-reference with NIST spectral libraries for validation .

[Advanced] How can researchers mitigate isomeric by-products during fluorobenzyl group attachment?

Methodological Answer:
Isomeric impurities (e.g., 2-fluoro or 4-fluoro derivatives) arise from competing electrophilic substitution. Strategies include:

Steric Control : Use bulky solvents (e.g., THF) to favor para-substitution on the aniline ring.

Catalytic Selectivity : Employ transition-metal catalysts (e.g., Pd/C) to direct alkylation to the 3-position .

Temperature Modulation : Lower reaction temperatures (0–5°C) reduce kinetic by-products.

Post-Synthesis Analysis : Use preparative HPLC to isolate isomers, followed by 2D NMR (e.g., NOESY) to confirm regiochemistry .

[Advanced] How should researchers resolve discrepancies in reported NMR data for this compound?

Methodological Answer:
Discrepancies often stem from solvent effects, impurity overlap, or dynamic exchange. Solutions include:

Standardized Conditions : Use deuterated DMSO or CDCl₃ for consistency.

Spiking Experiments : Add authentic 3-fluorobenzyl derivatives (e.g., 3-fluoro-4-methylbenzoyl chloride) to identify overlapping peaks .

Dynamic NMR (DNMR) : Detect conformational changes (e.g., hindered rotation of methoxy groups) causing peak splitting .

Cross-Validation : Compare with high-purity reference standards from suppliers like Aldrich or Acros .

[Advanced] What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial)?

Methodological Answer:

In Vitro Assays :

  • MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include 4-hydroxybenzoic acid derivatives as positive controls .
  • Enzyme Inhibition : Screen against target enzymes (e.g., cytochrome P450) using fluorometric assays.

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy/fluoro positions) to isolate pharmacophores.

Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate activity from solvent/DMSO artifacts .

[Basic] What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorobenzyl group.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy groups.
  • Purity Monitoring : Conduct periodic HPLC checks (retention time ~12.3 min under 60:40 acetonitrile/water) .

[Advanced] How can computational methods aid in optimizing the synthesis pathway?

Methodological Answer:

  • DFT Calculations : Predict reaction energetics for fluorobenzyl attachment (e.g., transition-state modeling).
  • Solvent Screening : Use COSMO-RS simulations to identify solvents that minimize by-products (e.g., DMF vs. THF) .
  • Machine Learning : Train models on patent data (e.g., BASF’s synthesis parameters) to predict optimal reaction conditions .

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